ethyl 2-[(3-chloro-4-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Ethyl 2-[(3-chloro-4-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzoyl group substituted with chlorine and ethoxy groups.
Preparation Methods
The synthesis of ethyl 2-[(3-chloro-4-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of ethyl 3-chloro-4-ethoxybenzoate, which is then reacted with appropriate thiazole derivatives under specific conditions to form the final product . The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Ethyl 2-[(3-chloro-4-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups.
Scientific Research Applications
Ethyl 2-[(3-chloro-4-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: It serves as a building block in the synthesis of more complex molecules and is used in the study of reaction mechanisms and synthetic methodologies.
Mechanism of Action
The mechanism of action of ethyl 2-[(3-chloro-4-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring and the benzoyl group play crucial roles in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of biochemical pathways . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Ethyl 2-[(3-chloro-4-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate: This compound has a similar thiazole ring structure but differs in the substituents attached to the ring.
Ethyl 3-chloro-4-ethoxybenzoate: This compound shares the benzoyl group with ethoxy and chlorine substituents but lacks the thiazole ring.
Other Thiazole Derivatives: Various thiazole derivatives with different substituents exhibit unique biological activities and can be used for different applications in medicinal chemistry.
This compound stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(3-chloro-4-ethoxybenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4S/c1-4-22-12-7-6-10(8-11(12)17)14(20)19-16-18-9(3)13(24-16)15(21)23-5-2/h6-8H,4-5H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPJNQDDPWPWNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)OCC)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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